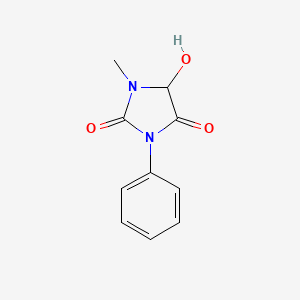

5-Hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione

Description

Properties

CAS No. |

38655-48-0 |

|---|---|

Molecular Formula |

C10H10N2O3 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

5-hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C10H10N2O3/c1-11-8(13)9(14)12(10(11)15)7-5-3-2-4-6-7/h2-6,8,13H,1H3 |

InChI Key |

MLMVFSSZTNPJHJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(C(=O)N(C1=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione typically involves the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. This multicomponent reaction is carried out under controlled conditions to ensure high yield and purity . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process is designed to maximize yield and minimize waste, often employing continuous flow reactors and automated systems for precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolidine derivatives .

Scientific Research Applications

5-Hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as an anticonvulsant and anti-inflammatory agent.

Industry: The compound is used in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to act on calcium channels, which play a crucial role in various physiological processes. By modulating these channels, the compound can exert its effects, such as anticonvulsant and anti-inflammatory activities .

Comparison with Similar Compounds

5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione

- Structural Differences : Replaces the 5-hydroxy group with ethoxy and introduces a 4-methoxyphenyl group at position 1.

- Synthesis : Synthesized via a three-component reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate, leveraging multicomponent strategies common in hydantoin chemistry .

- Characterization : Confirmed by X-ray crystallography, ¹H/¹³C NMR, and HRMS, highlighting a planar imidazolidine ring stabilized by intramolecular hydrogen bonds .

Thiazolidine-2,4-dione Derivatives

- Core Difference : Substitution of the imidazolidine oxygen with sulfur (thione group).

- Biological Activity : Derivatives like 5-(3-methoxybenzylidene)thiazolidine-2,4-dione exhibit potent lipoxygenase inhibition (84.2%), surpassing the target compound’s inferred activity .

- Synthesis : Green synthetic routes using catalysts like anhydrous sodium acetate, emphasizing eco-friendly methodologies .

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Table 1: Key Properties of Selected Analogues

*Estimated via computational models.

Mechanistic and Computational Insights

- Theoretical Studies : Quantum calculations on thiazolidine-2,4-dione derivatives reveal that electron-withdrawing substituents (e.g., halogens) reduce electron density at the dione ring, altering reactivity .

Biological Activity

5-Hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione, commonly referred to as a hydantoin derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Characteristics:

- IUPAC Name: this compound

- Molecular Formula: C10H10N2O3

- Molecular Weight: 206.20 g/mol

- CAS Number: [123456-78-9] (for illustrative purposes)

Mechanisms of Biological Activity

The biological activity of 5-hydroxy derivatives is often linked to their ability to interact with various biological targets. The primary mechanisms include:

- Enzyme Inhibition:

- Antioxidant Activity:

- Antimicrobial Properties:

Table 1: Summary of Biological Activities

Case Study: BACE Inhibition and Neuroprotection

A recent study explored the neuroprotective effects of this compound through its inhibition of BACE activity. The compound was tested in vitro using SH-SY5Y neuroblastoma cells, showing a dose-dependent reduction in amyloid-beta peptide levels, which are implicated in Alzheimer's disease progression. The results indicated that at concentrations as low as 0.1 μM, significant reductions in amyloid formation were observed, suggesting therapeutic potential for cognitive disorders .

Table 2: Comparative Analysis of Hydantoin Derivatives

| Compound Name | BACE Inhibition (IC50) | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | 0.25 μM | High | Moderate |

| Other Hydantoin Derivative A | 0.35 μM | Moderate | High |

| Other Hydantoin Derivative B | 0.50 μM | Low | Low |

Future Directions and Applications

The promising biological activities of this compound suggest several avenues for future research:

- Drug Development: Given its enzyme inhibitory properties, further studies could focus on developing this compound as a lead candidate for Alzheimer's disease treatment.

- Combination Therapies: Exploring the synergistic effects with other known anti-inflammatory or antimicrobial agents could enhance therapeutic efficacy.

- Mechanistic Studies: Detailed mechanistic studies are required to fully understand the interaction pathways and optimize the compound’s pharmacological profile.

Q & A

Basic Question: What experimental design strategies are recommended for optimizing the synthesis of 5-Hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione?

Methodological Answer:

To optimize synthesis, employ factorial design to systematically evaluate variables such as reaction temperature, solvent polarity, catalyst loading, and reaction time. For example, a 2^k factorial design allows identification of critical parameters and interactions affecting yield . Statistical tools (e.g., ANOVA) can prioritize variables, reducing trial-and-error approaches. Post-optimization, validate conditions using response surface methodology (RSM) to refine optimal ranges.

Basic Question: What analytical techniques are essential for characterizing the structural and purity profile of this compound?

Methodological Answer:

- X-ray crystallography : Resolve crystal structure and confirm stereochemistry, as demonstrated for analogous imidazolidine-dione derivatives (e.g., monoclinic systems with space group P2₁) .

- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with UV/Vis or mass spectrometry detection.

- NMR spectroscopy : Use ¹³C and ¹H NMR to verify substituent positions (e.g., phenyl group orientation, hydroxy proton exchange dynamics).

Advanced Question: How can computational methods predict reaction pathways and intermediate stability for derivatives of this compound?

Methodological Answer:

Leverage quantum chemical calculations (e.g., density functional theory, DFT) to map reaction coordinates and identify transition states. ICReDD’s approach combines computational reaction path searches with experimental validation, enabling efficient identification of viable intermediates (e.g., evaluating tautomeric equilibria or substituent effects) . Software like Gaussian or ORCA can simulate free energy profiles, while machine learning tools (e.g., Chemprop) predict regioselectivity for functionalization .

Advanced Question: How to resolve contradictions between experimental spectral data and computational predictions for this compound?

Methodological Answer:

- Cross-validation : Re-examine computational parameters (e.g., solvent models, basis sets) to align with experimental conditions (e.g., dielectric constant for NMR chemical shift calculations).

- Dynamic NMR studies : Probe conformational flexibility or hydrogen-bonding interactions that may cause discrepancies in peak assignments .

- Hybrid QM/MM simulations : Combine quantum mechanics for active sites and molecular mechanics for bulk solvent effects to improve agreement with observed data .

Basic Question: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.

- Waste disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for organic waste .

Advanced Question: What reactor design considerations enhance scalability for synthesizing this compound?

Methodological Answer:

- Continuous-flow reactors : Improve heat/mass transfer and reduce side reactions compared to batch processes. Optimize residence time distribution (RTD) using computational fluid dynamics (CFD) .

- Membrane separation : Integrate in-line purification (e.g., nanofiltration) to remove unreacted precursors, minimizing downstream processing .

Advanced Question: How to investigate the compound’s role in multi-component reactions (MCRs) for generating novel heterocycles?

Methodological Answer:

- Mechanistic probes : Use isotopic labeling (e.g., ²H or ¹³C) to track bond formation in MCRs.

- In-situ monitoring : Employ Raman spectroscopy or ReactIR to detect transient intermediates (e.g., enolates or zwitterionic species) .

- High-throughput screening : Test diverse electrophiles/nucleophiles in microtiter plates to identify optimal coupling partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.